molecular formula CaH2O7P2 B13817962 Calcium dihydrogendiphosphate

Calcium dihydrogendiphosphate

Katalognummer: B13817962
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: VEJCUEBBRSCJRP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium dihydrogen pyrophosphate, also known as monocalcium dihydrogen pyrophosphate, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in various food products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of calcium chloride with pyrophosphoric acid. The reaction is as follows: [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + 2\text{HCl} ]

Another method involves heating dicalcium phosphate to produce the anhydrous form of calcium pyrophosphate: [ 2\text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, calcium dihydrogen pyrophosphate is produced by carefully controlling the pH and temperature during the reaction of sodium pyrophosphate with calcium nitrate. This method ensures the formation of high-purity calcium dihydrogen pyrophosphate suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium dihydrogen pyrophosphate undergoes several types of chemical reactions, including:

    Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.

    Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.

    Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.

Common Reagents and Conditions

    Hydrolysis: This reaction typically occurs in the presence of water.

    Thermal Decomposition: This reaction requires heating to temperatures above 500°C.

    Acid-Base Reactions: Strong acids like hydrochloric acid are commonly used.

Major Products Formed

    Hydrolysis: Calcium phosphate and phosphoric acid.

    Thermal Decomposition: Calcium pyrophosphate and water.

    Acid-Base Reactions: Pyrophosphoric acid and calcium salts.

Wissenschaftliche Forschungsanwendungen

Calcium dihydrogen pyrophosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release calcium and pyrophosphate ions. These ions play a crucial role in various biochemical processes. For example, in the human body, calcium ions are essential for bone formation and maintenance, while pyrophosphate ions help regulate mineralization processes .

Vergleich Mit ähnlichen Verbindungen

Calcium dihydrogen pyrophosphate can be compared with other calcium phosphates, such as:

Calcium dihydrogen pyrophosphate is unique due to its specific balance of calcium and pyrophosphate ions, making it particularly useful in applications requiring controlled release of these ions.

Eigenschaften

Molekularformel

CaH2O7P2

Molekulargewicht

216.04 g/mol

IUPAC-Name

calcium;phosphono phosphate

InChI

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2

InChI-Schlüssel

VEJCUEBBRSCJRP-UHFFFAOYSA-L

Kanonische SMILES

OP(=O)(O)OP(=O)([O-])[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.